molecular formula C15H21NO7S B2754095 Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate CAS No. 343832-73-5

Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate

Cat. No.: B2754095
CAS No.: 343832-73-5
M. Wt: 359.39
InChI Key: HXCLKJTZHKSWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate: is a chemical compound with the molecular formula C₁₅H₂₁NO₇S and a molecular weight of 359.4 g/mol This compound is characterized by the presence of a morpholinosulfonyl group attached to a dimethoxyphenyl ring, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzenesulfonyl chloride with morpholine, followed by esterification with methyl bromoacetate. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • Methyl 2-[4,5-dimethoxyphenyl]acetate
  • Methyl 2-[4,5-dimethoxy-2-(piperidinosulfonyl)phenyl]acetate
  • Methyl 2-[4,5-dimethoxy-2-(pyrrolidinosulfonyl)phenyl]acetate

Comparison: Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable tool in research and development .

Properties

IUPAC Name

methyl 2-(4,5-dimethoxy-2-morpholin-4-ylsulfonylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7S/c1-20-12-8-11(9-15(17)22-3)14(10-13(12)21-2)24(18,19)16-4-6-23-7-5-16/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCLKJTZHKSWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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